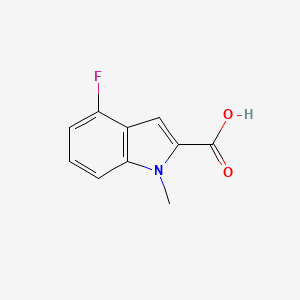
4-fluoro-1-methyl-1H-indole-2-carboxylic acid
Overview
Description
4-Fluoro-1-methyl-1H-indole-2-carboxylic acid is a chemical compound with a molecular formula of C10H8FNO2. Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .
Synthesis Analysis
Indole derivatives are important types of molecules and natural products. The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .Molecular Structure Analysis
The molecular weight of 4-Fluoro-1-methyl-1H-indole-2-carboxylic acid is 193.17 g/mol. The structure of similar compounds can be viewed using Java or Javascript .Chemical Reactions Analysis
Indole derivatives show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Physical And Chemical Properties Analysis
The density of a similar compound, 1-Methyl-1H-indole-2-carboxylic acid, is 1.2±0.1 g/cm3 . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antiviral Applications
Indole derivatives have been studied for their potential as antiviral agents . Compounds similar to 4-fluoro-1-methyl-1H-indole-2-carboxylic acid have shown inhibitory activity against influenza A and other viruses . The structural features of these compounds, including the indole nucleus, contribute to their ability to bind with high affinity to viral receptors, potentially disrupting viral replication.
Anti-inflammatory Properties
The indole scaffold is present in many synthetic drug molecules with anti-inflammatory properties . The substitution patterns on the indole ring, such as the 4-fluoro and 1-methyl groups, can influence the compound’s biological activity, making it a valuable candidate for developing new anti-inflammatory drugs.
Anticancer Research
Indole derivatives are also being explored for their anticancer activities. The electron-rich indole core can interact with various cellular targets, which may include enzymes or receptors involved in cancer cell proliferation . Research into compounds like 4-fluoro-1-methyl-1H-indole-2-carboxylic acid could lead to the development of novel anticancer therapies.
Anti-HIV Potential
Some indole derivatives have demonstrated activity against HIV by inhibiting key enzymes required for the virus’s life cycle . The specific modifications on the indole ring system, such as the fluoro and methyl groups, might enhance the compound’s ability to prevent HIV replication, offering a pathway for new anti-HIV drugs.
Antioxidant Effects
The indole nucleus has been associated with antioxidant effects, which are crucial in protecting cells from oxidative stress . Compounds like 4-fluoro-1-methyl-1H-indole-2-carboxylic acid could be potent antioxidants, providing protection against diseases caused by free radicals.
Antimicrobial Activity
Indole derivatives have shown promise as antimicrobial agents . Their ability to interfere with bacterial cell wall synthesis or protein function makes them potential candidates for treating bacterial infections . The structural attributes of 4-fluoro-1-methyl-1H-indole-2-carboxylic acid could be optimized to enhance its antimicrobial efficacy.
Future Directions
properties
IUPAC Name |
4-fluoro-1-methylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-12-8-4-2-3-7(11)6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDTYNUXKKGOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1C(=O)O)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-1-methyl-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



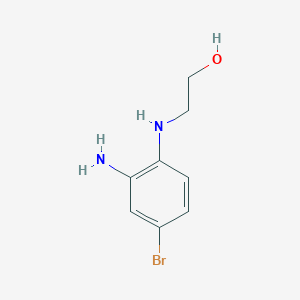
![3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B1517627.png)
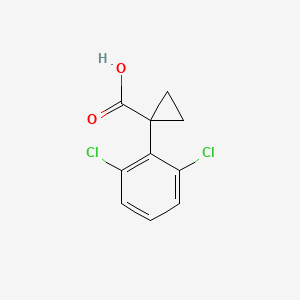
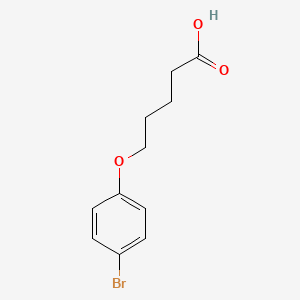



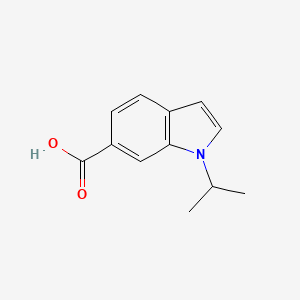

![2-[(4-Aminopiperidin-1-yl)methyl]-6-methoxyphenol](/img/structure/B1517638.png)

![1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1517642.png)
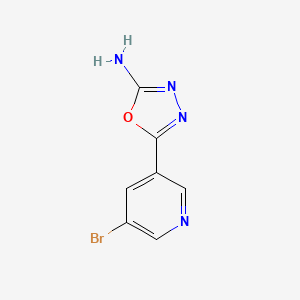
![{3-[(Tert-butoxy)methyl]phenyl}methanamine](/img/structure/B1517647.png)